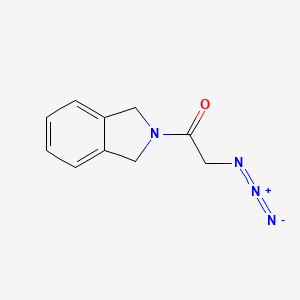

2-Azido-1-(isoindolin-2-yl)ethan-1-one

説明

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives can be achieved through Ultrasonic-assisted-synthesis . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .科学的研究の応用

Synthesis and Structural Studies

2-Azido-1-(isoindolin-2-yl)ethan-1-one serves as a precursor for the synthesis of various complex molecular structures due to its azide functionality and the presence of the isoindolinyl group. For instance, it has been utilized in the preparation of cadmium(II) Schiff base complexes aimed at exploring their corrosion inhibition properties on mild steel. These complexes, particularly azide complexes, demonstrated significant inhibition activities, bridging coordination chemistry with materials science and corrosion engineering (Das et al., 2017). Additionally, the compound has been involved in orthogonal synthesis processes leading to isoindole and isoquinoline derivatives, showcasing its versatility in organic synthesis (Hui & Chiba, 2009).

Magnetic Materials

Research on azido-bridged Co(2+) compounds with flexible coligands, where this compound could serve as a structural analogue, highlighted the synthesis of new compounds with intriguing magnetic properties. These studies contribute to the understanding of magnetic coupling in materials, potentially guiding the development of novel magnetic materials (Li et al., 2008).

Photoredox Catalysis

In the realm of photoredox catalysis, the compound has found application in innovative reactions such as the alkylazidation of alkenes. This reaction facilitates the incorporation of both azido and dihydropyridinyl groups across C=C bonds, thus enabling the construction of valuable molecular frameworks in a single step, which highlights the potential of this compound in facilitating novel bond-forming reactions (Yang et al., 2020).

Glycosidase Inhibition

Further exploring the biological sphere, derivatives of this compound have been examined for their glycosidase inhibitory activities. These studies are crucial for understanding the compound's potential in developing inhibitors with therapeutic applications (Reddy et al., 2011).

Fluorescent Probes

The compound has also been investigated in the development of fluorescent probes for metal ions, where its structural features contribute to selective sensing mechanisms. This application underscores the significance of this compound in the creation of sensitive and selective sensors for environmental and biological monitoring (Fang et al., 2014).

作用機序

The synthesis process of isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .

特性

IUPAC Name |

2-azido-1-(1,3-dihydroisoindol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-13-12-5-10(15)14-6-8-3-1-2-4-9(8)7-14/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMRVOWOPJOUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478982.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-amine](/img/structure/B1478983.png)

![5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478985.png)

![5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478987.png)

![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478993.png)

![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478994.png)

![1-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478995.png)

![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478996.png)

![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478998.png)